An In-Depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-2-methylisoindolin-1-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylisoindolin-1-one is a halogenated lactam that has emerged as a pivotal building block in medicinal chemistry. Its rigid, bicyclic core, combined with the synthetically versatile bromine substituent, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application as a key intermediate in the synthesis of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 6-Bromo-2-methylisoindolin-1-one is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of 6-Bromo-2-methylisoindolin-1-one [1]
| Property | Value |
| CAS Number | 1254319-51-1 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 6-bromo-2-methylisoindolin-1-one |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Sealed in dry, room temperature conditions |
| InChI Key | DPUVAXLWVRZASN-UHFFFAOYSA-N |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns influenced by the bromine substituent. The methylene protons would present as a singlet at approximately δ 4.0-4.5 ppm, and the N-methyl group as a sharp singlet further upfield, around δ 3.0 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will reveal nine distinct carbon signals. The carbonyl carbon of the lactam will be the most downfield signal (δ > 160 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methylene carbon and the N-methyl carbon will appear in the upfield region of the spectrum.
Mass Spectrometry (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity at m/z 225 and 227. Fragmentation would likely involve the loss of the bromine atom and cleavage of the isoindolinone ring.
Synthesis and Manufacturing
The synthesis of 6-Bromo-2-methylisoindolin-1-one can be strategically approached in a two-step process, starting from commercially available precursors. The first step involves the synthesis of the core intermediate, 6-bromoisoindolin-1-one, followed by N-methylation.
Step 1: Synthesis of 6-Bromoisoindolin-1-one
A common route to 6-bromoisoindolin-1-one begins with 5-bromo-2-methylbenzoic acid. This starting material undergoes benzylic bromination followed by cyclization with ammonia.
Figure 1: Synthetic pathway to 6-Bromoisoindolin-1-one.
Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one [2]
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Benzylic Bromination: To a solution of 5-bromo-2-methylbenzoic acid in a suitable solvent (e.g., tetrachloromethane), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide).
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Heat the reaction mixture to reflux (approximately 85°C) for several hours.
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Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture and filter to remove succinimide.
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-(bromomethyl)benzoic acid methyl ester (after an esterification step which can be performed prior to or after bromination).
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Cyclization: Dissolve the crude 5-bromo-2-(bromomethyl)benzoic acid derivative in a mixture of THF and methanol.
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Bubble ammonia gas through the solution at room temperature.
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Concentrate the reaction mixture under vacuum.
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Triturate the residue with a suitable solvent (e.g., dichloromethane) and filter to obtain 6-bromoisoindolin-1-one as a solid.
Step 2: N-Methylation of 6-Bromoisoindolin-1-one
The final step to obtain the target compound is the N-methylation of the lactam nitrogen. This is typically achieved using a methylating agent in the presence of a base.
Figure 2: N-Methylation to yield the final product.
Experimental Protocol: N-Methylation of 6-Bromoisoindolin-1-one
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Dissolve 6-bromoisoindolin-1-one in a polar aprotic solvent such as acetone or DMF.
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Add a suitable base, for example, potassium carbonate (K₂CO₃).
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Add methyl iodide (CH₃I) to the suspension.
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Heat the reaction mixture to reflux and stir for several hours, monitoring for completion.
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After cooling, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2-methylisoindolin-1-one.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 6-Bromo-2-methylisoindolin-1-one is dominated by the presence of the aryl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 6-Bromo-2-methylisoindolin-1-one can be readily coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the 6-position. This is a key transformation in the synthesis of complex drug molecules.
Figure 4: Role of 6-Bromo-2-methylisoindolin-1-one in PARP inhibitor synthesis.
The ability to readily introduce a variety of substituents at the 6-position via cross-coupling reactions makes 6-Bromo-2-methylisoindolin-1-one an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the development of new PARP inhibitors and other targeted therapies.
Safety and Handling
6-Bromo-2-methylisoindolin-1-one is a chemical that should be handled in a well-ventilated area, preferably in a fume hood, by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. [1]For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-2-methylisoindolin-1-one is a compound of significant interest in contemporary drug discovery and development. Its straightforward synthesis and the synthetic versatility afforded by the aryl bromide moiety make it a valuable intermediate for the construction of complex molecular architectures. Its role in the synthesis of PARP inhibitors like Niraparib underscores its importance in the development of targeted cancer therapies. As research into novel therapeutics continues, the demand for and applications of such well-defined and reactive building blocks are expected to grow, solidifying the position of 6-Bromo-2-methylisoindolin-1-one as a key player in the medicinal chemist's toolbox.
References
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-methylisoindolin-1-one | C9H8BrNO | CID 18401803. Retrieved from [Link]
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SpectraBase. (n.d.). 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one - Optional[MS (GC)]. Retrieved from [Link]
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Chemcia Scientific, LLC. (n.d.). 6-Bromo-2-methyl-2,3-dihydro-isoindol-1-one. Retrieved from [Link]
